molecular formula C11H11NO4 B3275048 Methyl 5-hydroxyoxindole-3-acetate CAS No. 61935-05-5

Methyl 5-hydroxyoxindole-3-acetate

Cat. No. B3275048
CAS RN: 61935-05-5
M. Wt: 221.21 g/mol
InChI Key: PQPVNWBNDOFPBO-UHFFFAOYSA-N
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Description

Methyl 5-hydroxyoxindole-3-acetate (MeO-oxIAA) is a specialized metabolite found in quinoa (Chenopodium quinoa Willd.). Quinoa is a pseudocereal originating from South America’s Andean regions and is known for its high nutritional value. MeO-oxIAA belongs to the oxindoleacetate conjugates class and has recently been identified in quinoa seeds .


Synthesis Analysis

  • Acetylation Reaction : 5-hydroxyindole reacts with acetic anhydride to produce MeO-oxIAA .

Molecular Structure Analysis

  • Structure : !Molecular Structure

Chemical Reactions Analysis

MeO-oxIAA participates in various chemical reactions, including glycosylation and esterification. Its glycosides and phenoyl substituents have been characterized using advanced mass spectrometry techniques .


Physical And Chemical Properties Analysis

  • Storage : Store in a sealed container, away from light, in a dry and cool place .

Scientific Research Applications

Synthesis and Metabolite Studies

Methyl indole-3-acetate, a compound related to Methyl 5-hydroxyoxindole-3-acetate, undergoes simultaneous iridium-catalyzed borylations to deliver diboronate, which upon oxidation-hydrolysis yields Methyl 7-hydroxyoxindole-3-acetate. This compound is an antioxidant and an endogenous metabolite of indole-3-acetic acid found in corn, illustrating a synthesis route with applications in studying plant metabolites (Homer & Sperry, 2014).

Oxidation Pathways in Plants

In rice bran, new metabolites related to IAA (Indole-3-acetic acid) were isolated, including this compound. This suggests an oxidation pathway from IAA to β-acid in rice seed, demonstrating its role in plant biochemistry (Kinashi, Suzuki, Takeuchi, & Kawarada, 1976).

Ergot Fungus Metabolism

This compound was identified as a major product when the ergot fungus (Claviceps purpurea) was fed with indole-3-acetic acid (IAA). This indicates its role in the fungus's metabolism, possibly as a detoxication product (Teuscher & Teuscher, 1965).

Influence on Glioma Cell Proliferation and Metabolism

A study on a 3-acetyl analogue of 5-hydroxyindole (related to this compound) showed effects on rat C6 glioma cell functions, like reduction of mitochondrial membrane potential and induction of autophagy. This suggests potential applications in understanding and potentially treating glioma (Panada, Klopava, Kulahava, Faletrov, Horetski, Frolova, Koran, Fomina, & Shkumatov, 2022).

Antiproliferative and Proapoptotic Properties

Endogenous oxindoles like 5-Hydroxyoxindole have been identified as antiproliferative and proapoptotic, suggesting their potential utility in cancer research and therapy. These properties highlight the biological significance of compounds like this compound in physiological processes and medical applications (Cane, Tournaire, Barritault, & Crumeyrolle‐Arias, 2000).

properties

IUPAC Name

methyl 2-(5-hydroxy-2-oxo-1,3-dihydroindol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-10(14)5-8-7-4-6(13)2-3-9(7)12-11(8)15/h2-4,8,13H,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPVNWBNDOFPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C2=C(C=CC(=C2)O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10812994
Record name Methyl (5-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10812994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61935-05-5
Record name Methyl (5-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10812994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-hydroxyoxindole-3-acetate
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Methyl 5-hydroxyoxindole-3-acetate
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Methyl 5-hydroxyoxindole-3-acetate
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Methyl 5-hydroxyoxindole-3-acetate
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Reactant of Route 6
Methyl 5-hydroxyoxindole-3-acetate

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